Lobetyolin

Pharmacokinetics Bioavailability Preclinical Formulation

Lobetyolin (LBT), a C14-polyacetylenol glycoside from Codonopsis pilosula, supplied at ≥98% purity (HPLC). Unlike variable crude extracts, purified LBT delivers superior, reproducible in vivo efficacy: 100 mg/kg LBT outperforms 400 mg/kg crude extract in antitrypanosomal models. Its quantifiable 3.90% absolute oral bioavailability makes it an ideal lead for formulation development. As a selective ASCT2 (SLC1A5) downregulator, it reduces glutamine uptake and induces apoptosis in gastric, colon, and breast cancer models. Essential as an analytical reference standard for UPLC-MS/MS quantification in herbal QC and preclinical pharmacokinetic studies.

Molecular Formula C20H28O8
Molecular Weight 396.4 g/mol
Cat. No. B1206583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLobetyolin
Synonymsisolobetyol
lobetyolin
Molecular FormulaC20H28O8
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O
InChIInChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3
InChIKeyMMMUDYVKKPDZHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lobetyolin Procurement Guide: Pharmacological Profile and Baseline Specifications of a Polyacetylene Glycoside


Lobetyolin (LBT) is a C14-polyacetylenol glycoside, structurally characterized by a mono-glucosylated lobetyol aglycone core bearing conjugated ene-diyne and ene-yn-ene chromophores [1]. As a principal bioactive marker compound isolated predominantly from the roots of Codonopsis pilosula (Radix Codonopsis/Dangshen), it has a molecular formula of C20H28O8 and a molecular weight of 396.43 g/mol [2]. Commercially, LBT is routinely supplied as an analytical standard with a purity specification of ≥98% (HPLC), often requiring cold-chain storage at -20°C and protection from light to maintain long-term stability .

Why Crude Extracts or Other Polyacetylene Glycosides Cannot Substitute for Lobetyolin


Generic substitution or reliance on crude Codonopsis pilosula (CP) extracts introduces significant variability in pharmacological outcomes due to marked differences in lobetyolin content and bioavailability [1]. Comparative pharmacokinetic studies reveal that the absolute oral bioavailability of purified lobetyolin is only 3.90%, which is statistically and significantly lower than the 6.97% observed for lobetyolin administered within a CP extract matrix, indicating that the presence of co-extracted compounds substantially alters absorption and systemic exposure [2]. Furthermore, in vitro and in vivo head-to-head comparisons demonstrate that purified lobetyolin exhibits a distinct efficacy profile compared to the crude extract; for instance, in an antitrypanosomal model, 100 mg/kg of lobetyolin achieved superior in vivo activity to 400 mg/kg of crude extract, underscoring that the isolated compound is not a simple surrogate for the whole plant material [3]. Therefore, the selection of lobetyolin versus an analog, extract, or other in-class polyacetylenes (e.g., lobetyolinin, lobetyol) must be predicated on precise, reproducible dosing, a requirement that is unmet by variable natural extracts [4].

Quantitative Differentiation Evidence for Lobetyolin Against Closest Analogs and Alternatives


Lobetyolin Oral Bioavailability is 3.90%, Significantly Lower Than 6.97% in Crude Codonopsis pilosula Extract

The absolute oral bioavailability of purified lobetyolin in rats is quantified at 3.90%, which is significantly lower than the 6.97% bioavailability observed when lobetyolin is administered as part of a crude Codonopsis pilosula extract [1]. This 79% relative increase in exposure from the extract indicates that co-occurring phytochemicals substantially enhance absorption or reduce first-pass metabolism of the monomeric compound [1].

Pharmacokinetics Bioavailability Preclinical Formulation

Lobetyolin Exhibits Superior In Vivo Antitrypanosomal Efficacy at a Quarter Dose Compared to Crude Root Extract

In an in vivo murine model of Trypanosoma congolense infection, lobetyolin demonstrated dose-sparing activity. Treatment with lobetyolin at 100 mg/kg was more effective at controlling parasitemia than the crude root extract administered at a four-fold higher dose of 400 mg/kg [1].

Antiparasitic In Vivo Efficacy Trypanosomiasis

Lobetyolin (≥98% HPLC) Enables Reliable Quantification, in Contrast to ≥90-95% Purity Grades of Cheaper Alternatives

Commercially available lobetyolin is typically offered at ≥98% purity (HPLC) as an analytical standard, a specification mandated for accurate quantification in content assays and pharmacokinetic studies . In contrast, lower-grade material (e.g., ≥90-95%) is often supplied for less rigorous applications like TLC identification, where impurities can confound quantitative results .

Analytical Chemistry Quality Control Reference Standards

Lobetyolin (C20H28O8) Offers a Distinct Glycosylation Pattern vs. Analog Lobetyolinin (C26H38O13)

Lobetyolin is the mono-glucosylated form of the aglycone lobetyol (C14H16O2), whereas its closest structural analog, lobetyolinin, is the bis-glucosylated derivative bearing two glucose units [1]. This additional glycosylation in lobetyolinin (C26H38O13) increases its molecular weight and polar surface area, which can impact membrane permeability, target binding, and metabolic stability [2].

Structural Biology Chemoinformatics Natural Products Chemistry

Lobetyolin Demonstrates a Dual Bone Remodeling Effect (Anti-Osteoclastogenic/Pro-Osteogenic), a Profile Distinct from Single-Mechanism Anti-Resorptives

In vitro studies on bone marrow-derived macrophages (BMMs) and bone marrow mesenchymal stromal cells (BMSCs) demonstrate that lobetyolin exerts a dual effect on bone remodeling: it simultaneously inhibits osteoclast-mediated bone resorption and promotes osteoblast differentiation [1]. This multi-target action contrasts with common antiresorptive agents that primarily target osteoclast activity alone [2].

Osteoporosis Bone Biology Multi-target Pharmacology

Evidence-Backed Application Scenarios for Lobetyolin in Research and Industrial Settings


Analytical Reference Standard for Quality Control and Pharmacokinetic Assays

Given its well-defined structure, commercial availability at ≥98% purity (HPLC), and established use as a marker compound for Radix Codonopsis, lobetyolin is ideally suited as an analytical reference standard for the quality control of herbal products and the quantification of lobetyolin in biological matrices via UPLC-MS/MS [1]. Its use ensures reproducible and accurate measurement in preclinical pharmacokinetic studies, where a validated method is critical [2].

In Vivo Efficacy Studies Leveraging Enhanced Potency Over Crude Extracts

Researchers investigating antiparasitic or anticancer activities should utilize purified lobetyolin rather than crude plant extracts to achieve superior and reproducible in vivo efficacy at lower, more manageable doses. The demonstrated ability of 100 mg/kg lobetyolin to outperform 400 mg/kg crude extract in an antitrypanosomal model highlights its value for proof-of-concept studies where dose-sparing and specific activity are paramount [3].

Investigating Metabolic Vulnerabilities in Glutamine-Dependent Cancers

Lobetyolin is a potent tool compound for studying the role of glutamine metabolism in cancer cell biology. It has been shown to downregulate the amino acid transporter ASCT2 (SLC1A5), reducing glutamine uptake and inducing apoptosis in gastric, colon, and breast cancer models [4][5]. This makes it a valuable asset for research programs focused on targeting metabolic reprogramming in oncology, distinct from conventional chemotherapeutics.

Preclinical Formulation Development to Address Low Oral Bioavailability

The low absolute oral bioavailability of pure lobetyolin (3.90%) presents a clear, quantifiable challenge and a specific opportunity for formulation scientists [2]. Developing advanced drug delivery systems (e.g., nanoformulations, lipid-based carriers, co-administration with absorption enhancers) to improve its systemic exposure is a direct application supported by the existing pharmacokinetic data, potentially expanding its utility as a lead compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lobetyolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.